2'-Inosinic acid, disodium salt
Overview
Description
2’-Inosinic acid, disodium salt, also known as disodium inosinate, is a nucleotide derivative commonly used as a flavor enhancer in the food industry. It is the disodium salt of inosinic acid, a purine nucleotide that plays a crucial role in metabolism. The compound is often found in instant noodles, potato chips, and various other snacks, providing the umami taste in synergy with monosodium glutamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Inosinic acid, disodium salt can be synthesized through the fermentation of sugars such as tapioca starch using specific microorganisms. The fermentation process involves the conversion of these sugars into inosinic acid, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods: Commercial production of 2’-inosinic acid, disodium salt can be achieved either through bacterial fermentation or extraction from animal products. The fermentation method is more commonly used due to its efficiency and cost-effectiveness. The process involves cultivating microorganisms in a controlled environment, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Inosinic acid, disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and enzymes, 2’-inosinic acid, disodium salt can be hydrolyzed to produce inosine and phosphate.
Oxidation: The compound can be oxidized to form xanthosine monophosphate using oxidizing agents such as hydrogen peroxide.
Phosphorylation: It can be phosphorylated to form adenosine monophosphate or guanosine monophosphate under specific enzymatic conditions.
Major Products Formed:
Inosine: Formed through hydrolysis.
Xanthosine Monophosphate: Formed through oxidation.
Adenosine Monophosphate and Guanosine Monophosphate: Formed through phosphorylation.
Scientific Research Applications
2’-Inosinic acid, disodium salt has a wide range of applications in scientific research:
Biology: Plays a role in the study of purine metabolism and nucleotide synthesis.
Medicine: Investigated for its potential neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory effects.
Industry: Widely used as a flavor enhancer in the food industry to provide the umami taste in various products.
Mechanism of Action
2’-Inosinic acid, disodium salt exerts its effects through various molecular targets and pathways:
Purine Metabolism: It is a key intermediate in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
RNA Editing: Involved in the regulation of RNA editing processes, impacting gene expression and protein function.
Signaling Pathways: Acts as a second messenger in various signaling pathways, modulating immune and inflammatory responses.
Neuroprotective and Cardioprotective Effects: The compound has been shown to promote axon growth and protect against oxidative stress in neuronal and cardiac cells.
Comparison with Similar Compounds
2’-Inosinic acid, disodium salt is often compared with other nucleotide derivatives:
Disodium Guanylate: Another flavor enhancer used in conjunction with disodium inosinate to provide the umami taste. It is derived from guanosine monophosphate.
Monosodium Glutamate: A widely used flavor enhancer that works synergistically with disodium inosinate to enhance the umami taste.
Adenosine Monophosphate: A nucleotide involved in energy transfer and signaling within cells.
These compounds share similar applications in the food industry but differ in their chemical structures and specific roles in metabolism and signaling.
Properties
IUPAC Name |
disodium;[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFUNRBWXFOAHV-IDIVVRGQSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242829 | |
Record name | 2'-Inosinic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97259-69-3 | |
Record name | 2'-Inosinic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097259693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Inosinic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Inosinic acid, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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